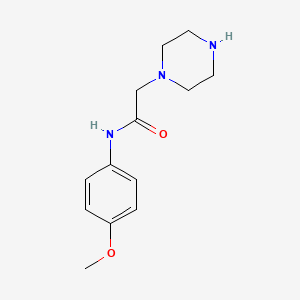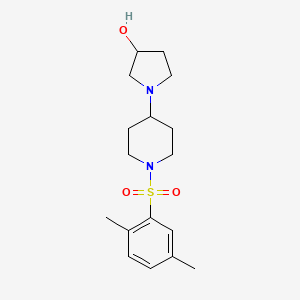
1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound that is part of the piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
Synthetic methodologies and characterization of similar sulfonyl-piperidin-yl compounds involve advanced techniques demonstrating the compound's structural and chemical properties. For instance, the synthesis and characterization of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol reveal its crystallization in the monoclinic crystal system and the chair conformation of the piperidine ring, highlighting the detailed structural analysis through X-ray diffraction studies (Naveen et al., 2015). Similarly, synthetic bacteriochlorins with integral spiro-piperidine motifs demonstrate a novel molecular design that prevents dehydrogenation, allows nitrogen derivatization, and tunes spectral properties for potential applications in photodynamic therapy (Reddy et al., 2013).
Chemical Reactions and Mechanisms
Research into the chemical reactions and mechanisms involving sulfonyl-piperidin-yl compounds provides insights into their reactivity and potential synthetic applications. The stopped-flow kinetics of reactions with pyrrolidine and piperidine in dimethyl sulfoxide solutions offer detailed reactivity profiles, indicating significant differences in reactivity and providing a basis for understanding their chemical behavior in synthetic processes (Fujinuma et al., 1989).
Potential Therapeutic Applications
While excluding direct drug use and dosage information, the structural motifs of similar compounds have been investigated for their therapeutic potentials, such as antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants). The synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives highlight the importance of structural modifications on the antimicrobial efficacy, suggesting potential applications in agricultural plant protection (Vinaya et al., 2009).
Advanced Material Development
Compounds with sulfonyl-piperidin-yl structures have been explored for their roles in advanced material development, such as the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit remarkable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength, indicating their utility in high-performance material applications (Liu et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in the synthesis of various organic compounds . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various organic compounds . The compound may affect the biochemical pathways related to these synthesis processes.
Result of Action
It’s known that similar compounds have been used in the synthesis of various organic compounds . The compound may have effects related to these synthesis processes.
Action Environment
It’s known that similar compounds have been used in the synthesis of various organic compounds . The compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Propiedades
IUPAC Name |
1-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(21,22)19-9-5-15(6-10-19)18-8-7-16(20)12-18/h3-4,11,15-16,20H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUUHGSANMQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



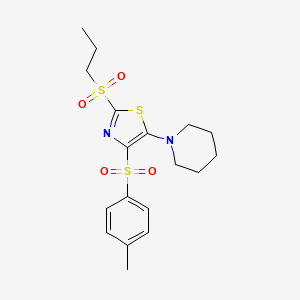
![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)
![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
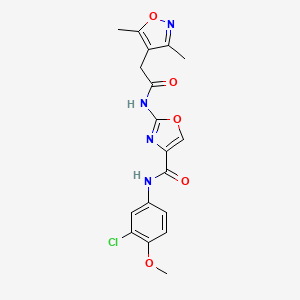
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
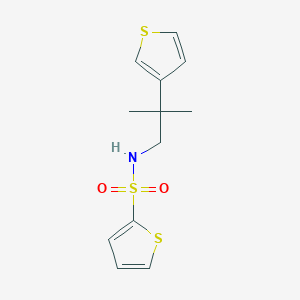
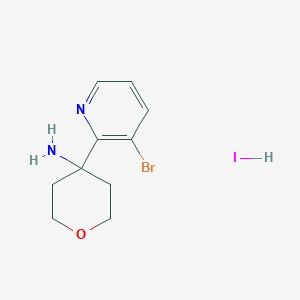
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)
